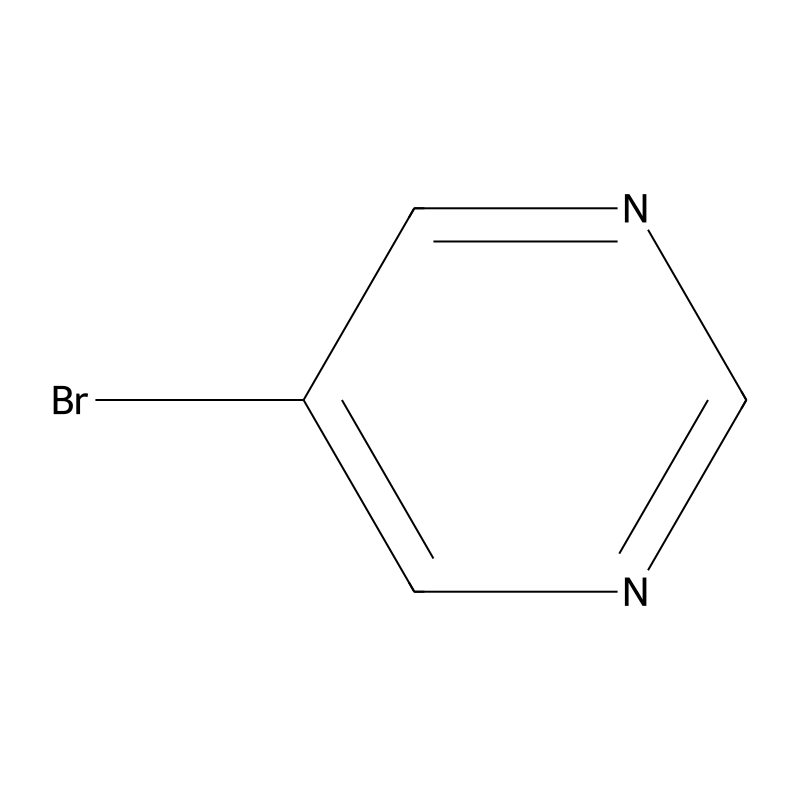

5-Bromopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Molecules

5-Bromopyrimidine serves as a valuable starting material for the synthesis of various organic molecules with diverse applications. One prominent example is its use in the creation of N-heteroaryl substituted 9-arylcarbazolyl derivatives []. These compounds exhibit potential in the development of organic light-emitting diodes (OLEDs), which are efficient light sources used in displays and lighting applications [].

The synthesis is achieved through a palladium-catalyzed aerobic and ligand-free Suzuki reaction []. This technique offers advantages like being environmentally friendly and cost-effective due to the absence of additional ligands, which are often expensive catalysts.

Another instance of 5-Bromopyrimidine's application involves its role in the synthesis of 5-(phenylethynyl)pyrimidine []. This specific compound is prepared using microwave-assisted organic synthesis (MAOS) Sonogashira protocol []. This method utilizes microwave radiation to accelerate the reaction, resulting in faster synthesis times and potentially improved yields.

Additional Research Applications

Beyond the specific examples mentioned above, 5-Bromopyrimidine might find use in other research areas due to its unique chemical properties. These include:

- Chemical modification of biomolecules: The reactive bromine group allows for selective modifications of biomolecules like proteins and nucleic acids, potentially aiding in the study of their functions and interactions.

- Development of novel materials: The aromatic ring structure and the presence of the bromine atom could contribute to the design of novel materials with specific properties, such as improved conductivity or unique optical characteristics.

5-Bromopyrimidine is a heterocyclic organic compound characterized by a bromine atom attached to the fifth position of the pyrimidine ring. Its molecular formula is C4H3BrN2, and it has a molecular weight of 158.98 g/mol. This compound appears as a yellow to beige-brown crystalline solid, with a melting point ranging from 67 to 73 °C and a boiling point of 168 °C. It is soluble in organic solvents like chloroform, benzene, and toluene but insoluble in water .

The biological activity of 5-Bromopyrimidine has been explored in several contexts. It serves as an intermediate in the synthesis of compounds with potential medicinal properties, including those targeting specific biological pathways. Its derivatives have shown promise in the development of pharmaceuticals, particularly in oncology and antimicrobial research .

5-Bromopyrimidine can be synthesized through several methods:

- From Dibromodifuranone: Reacting dibromodifuranone with formamide in the presence of a boron oxide catalyst at elevated temperatures (180-185 °C) yields 5-bromopyrimidine .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance nucleophilic displacement reactions, allowing for more efficient synthesis of derivatives .

- Electrophilic Alkylation: This method involves reacting 5-bromopyrimidine with arenes under acidic conditions to form alkylated products .

5-Bromopyrimidine is utilized primarily in organic synthesis as a building block for various chemical entities. Key applications include:

- Synthesis of N-Heteroaryl Compounds: It is instrumental in synthesizing N-heteroaryl substituted derivatives through palladium-catalyzed reactions .

- Development of Plant Growth Regulators: It serves as an intermediate for compounds like flurprimidol, which are used as plant growth regulators .

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment and infection control .

Studies on the interactions of 5-bromopyrimidine focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable complexes with nucleophiles under microwave conditions has been highlighted, indicating its versatility in synthetic chemistry. Additionally, its electrophilic nature allows it to participate in Friedel-Crafts-like reactions when protonated under strong acid conditions .

Several compounds share structural similarities with 5-bromopyrimidine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Bromopyrimidine | Pyrimidine | Bromine at the fourth position; different reactivity. |

| 2-Aminopyrimidine | Pyrimidine | Contains an amino group; used in drug synthesis. |

| 5-Chloropyrimidine | Pyrimidine | Chlorine instead of bromine; similar applications. |

| 6-Bromopyrimidine | Pyrimidine | Bromine at the sixth position; altered biological activity. |

5-Bromopyrimidine stands out due to its specific reactivity patterns and applications in synthesizing biologically active compounds that are not as prevalent among its analogs.

The pyrimidine scaffold represents one of the most fundamental heterocyclic systems in organic and biological chemistry. Pyrimidine (C₄H₄N₂) is an aromatic, heterocyclic compound similar to pyridine but with two nitrogen atoms at positions 1 and 3 in the six-membered ring. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, while the parent compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The pyrimidine ring system has exceptional biological significance, forming the structural basis for cytosine, thymine, and uracil – the nucleobases essential for DNA and RNA synthesis. Beyond nucleic acids, pyrimidine structures appear in thiamine (vitamin B1), barbiturates, and various pharmaceutical compounds. These wide-ranging applications catalyzed intensive research into pyrimidine synthesis and functionalization throughout the 20th century, establishing methodologies that would later enable the development of halogenated derivatives like 5-Bromopyrimidine.

Historical Development of Halogenated Pyrimidines

The exploration of halogenated pyrimidines represents a significant chapter in heterocyclic chemistry, with research dating back to the mid-20th century. A pivotal moment occurred in 1954 when Zamenhof and Griboff published their groundbreaking research on the incorporation of halogenated pyrimidines into the deoxyribonucleic acids of bacteria and bacteriophages. This work demonstrated that halogenated pyrimidines could substitute for natural nucleobases in biological systems, opening new avenues for understanding DNA replication and potential therapeutic applications.

Halogenated pyrimidines quickly gained attention as potential radiosensitizers. By the 1980s, researchers recognized that these compounds represented "a unique class of non-hypoxic cell radiosensitizers" with promising clinical applications. The ability of halogenated pyrimidines to incorporate into cellular DNA and enhance radiation sensitivity positioned them as valuable tools in cancer treatment research. Within this broader class, bromine-substituted pyrimidines emerged as particularly useful due to the distinct chemical and physical properties conferred by the bromine atom.

Research Significance of 5-Bromopyrimidine in Chemical Science

5-Bromopyrimidine has established itself as a compound of considerable research interest, particularly in spectroscopic and photochemical studies. Investigations into the photofragmentation of halogenated pyrimidine molecules in the VUV range have provided valuable insights into the photoinduced ion chemistry of these compounds. These studies were motivated by earlier research on inner shell site-selective fragmentation of pyrimidine, which demonstrated that fragmentation is governed by specific ionic states with valence orbital holes that correlate to accessible dissociation limits.

The strategic positioning of the bromine atom at the 5-position creates unique electronic and structural characteristics that distinguish 5-Bromopyrimidine from its isomers and other halogenated derivatives. Near edge X-ray absorption fine structure (NEXAFS) spectroscopy studies have revealed how functionalization of the pyrimidine ring with different halogen atoms, or the same halogen at different positions, affects the electronic and geometric structures of the molecule. These investigations have demonstrated that 5-Bromopyrimidine exhibits distinct spectroscopic properties compared to 2-Br-pyrimidine, attributed to the different electronic environments of the bromine atom in these isomers.

Position of 5-Bromopyrimidine in Heterocyclic Chemistry

5-Bromopyrimidine occupies a strategically important position within heterocyclic chemistry as both a versatile building block and a model compound for understanding halogen effects on aromatic systems. As a functionalized pyrimidine, it combines the inherent reactivity of the pyrimidine scaffold with the specific chemical behavior introduced by the bromine substituent at the 5-position.

In the broader context of heterocyclic chemistry, 5-Bromopyrimidine serves as an invaluable intermediate for synthesizing more complex pyrimidine derivatives through various coupling reactions. The reactive C-Br bond enables transformations via palladium-catalyzed cross-coupling reactions including Suzuki, Stille, and Sonogashira protocols, making it an important precursor in pharmaceutical development and materials science.

Furthermore, 5-Bromopyrimidine functions as a model compound for understanding how halogen substitution affects the electronic properties, reactivity patterns, and biological interactions of heterocyclic systems. The insights gained from studying this compound have contributed significantly to the rational design of pyrimidine-based bioactive molecules and materials with tailored properties.

Classical Synthesis Approaches

Boric Anhydride-Catalyzed Formamide Routes

The traditional synthesis of 5-bromopyrimidine involves cyclocondensation reactions catalyzed by boric anhydride (B₂O₃). A representative method involves heating dibromodifuranone with formamide at 180–185°C under B₂O₃ catalysis [3]. This exothermic reaction proceeds via nucleophilic substitution, where bromine atoms are introduced regioselectively at the pyrimidine ring’s 5-position. The crude product is typically isolated via vacuum distillation, yielding a crystalline solid soluble in aromatic solvents [3].

Table 1: Classical Synthesis Parameters

| Reactant | Catalyst | Temperature (°C) | Yield |

|---|---|---|---|

| Dibromodifuranone | B₂O₃ | 180–185 | N/A* |

*Yield data not explicitly reported in sources [3].

Dibromodifuranone Reaction Pathways

Dibromodifuranone serves as a key precursor in classical routes. Its reaction with formamide facilitates ring expansion, forming the pyrimidine core. The mechanism likely involves intermediate enolization followed by cyclization, with bromine retention at the meta position relative to nitrogen atoms [3].

Steam Distillation Purification Techniques

Post-synthesis purification historically relied on steam distillation to isolate 5-bromopyrimidine from high-boiling byproducts. However, modern practices favor vacuum distillation or column chromatography, as evidenced by industrial protocols [1] [3].

Modern Synthetic Strategies

Regioselective Bromination Methods

Contemporary approaches employ directed ortho-metalation (DoM) strategies to achieve regioselective bromination. For example, lithiation of pyrimidine derivatives at low temperatures (-78°C) followed by quenching with bromine sources enables precise functionalization. While not explicitly detailed in provided sources, such methods align with trends in heterocyclic chemistry [2].

Hypervalent Iodine(III)-Mediated Halogenation

Hypervalent iodine reagents (e.g., phenyliodine bis(trifluoroacetate)) offer metal-free alternatives for electrophilic bromination. These reagents activate pyrimidine rings toward bromide incorporation, though specific applications to 5-bromopyrimidine remain unexplored in the provided literature.

Sodium Monobromoisocyanurate (SMBI) Approaches

SMBI, a stable brominating agent, could theoretically brominate pyrimidine under acidic conditions. However, no experimental data from the provided sources validate this route for 5-bromopyrimidine synthesis.

Green Chemistry Approaches

Aqueous Media Reactions

Recent advancements emphasize water as a solvent to reduce environmental impact. While the provided sources describe aqueous workups in palladium-catalyzed reactions [1], direct synthesis of 5-bromopyrimidine in aqueous media remains undocumented.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, as demonstrated in downstream applications of 5-bromopyrimidine [1]. For instance, microwave-assisted Suzuki couplings reduce reaction times from hours to minutes [1]. Adapting this technology to 5-bromopyrimidine synthesis could enhance efficiency.

Table 2: Microwave-Assisted Reaction Example

| Substrate | Conditions | Time | Yield |

|---|---|---|---|

| 4-Amino-3-chlorophenylboronic acid | 150°C, 15 min | 15 min | 84% [1] |

Solvent Optimization Studies

Solvent selection critically influences reaction sustainability. The use of 1,4-dioxane/water mixtures in cross-coupling reactions [1] suggests potential for optimizing 5-bromopyrimidine synthesis via bio-derived solvents (e.g., cyclopentyl methyl ether).

Scale-up Considerations and Industrial Synthesis

Industrial production of 5-bromopyrimidine prioritizes cost-efficiency and safety. The classical B₂O₃-catalyzed route [3] is scalable but requires high-temperature reactors and robust bromine handling systems. Modern plants integrate continuous-flow systems to improve heat dissipation during exothermic steps. Catalyst recovery (e.g., Pd from cross-coupling reactions [1]) remains a challenge, necessitating advances in heterogeneous catalysis.

Table 3: Industrial Synthesis Challenges

| Parameter | Challenge | Mitigation Strategy |

|---|---|---|

| Temperature control | Exothermic cyclization | Jacketed reactors with coolant |

| Bromine volatility | Worker exposure risk | Closed-loop systems |

| Byproduct formation | Tar-like residues | Continuous distillation |

The electron-deficient pyrimidine ring system makes 5-bromopyrimidine particularly susceptible to nucleophilic aromatic substitution reactions. The two nitrogen atoms in the ring effectively withdraw electron density, creating electrophilic carbon centers that are readily attacked by nucleophiles. The bromine at the 5-position serves as an excellent leaving group, facilitating these transformations through the classic addition-elimination mechanism.

Carbon-Nitrogen Bond Formation with Amines and Heterocycles

The formation of carbon-nitrogen bonds through nucleophilic aromatic substitution of 5-bromopyrimidine with various nitrogen nucleophiles represents one of the most extensively studied and synthetically valuable transformations. Primary amines react efficiently with 5-bromopyrimidine under relatively mild conditions to afford 5-aminopyrimidine derivatives in excellent yields. Typical reaction conditions involve the use of potassium carbonate as a base in dimethylformamide at temperatures ranging from 80-120°C, providing yields of 70-90%.

Secondary amines, including both acyclic and cyclic systems, demonstrate enhanced reactivity compared to their primary counterparts. The reaction of 5-bromopyrimidine with morpholine, for instance, proceeds smoothly at 100°C in the presence of cesium carbonate in dioxane to give 4-(pyrimidin-5-yl)morpholine in 75-85% yield. This enhanced reactivity can be attributed to the increased nucleophilicity of secondary amines and reduced steric hindrance compared to bulky primary amines.

Heterocyclic nitrogen nucleophiles, including imidazoles, pyrazoles, and triazoles, readily participate in nucleophilic substitution reactions with 5-bromopyrimidine. These transformations are particularly valuable for constructing biheterocyclic systems that often exhibit enhanced biological activity. The reaction conditions typically require slightly elevated temperatures (100-140°C) and stronger bases such as cesium carbonate or potassium tert-butoxide to achieve optimal conversion.

The mechanistic pathway for carbon-nitrogen bond formation follows the classic addition-elimination sequence. Initial nucleophilic attack by the amine at the 5-carbon generates a tetrahedral intermediate, which is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Subsequent elimination of bromide ion restores aromaticity and provides the desired 5-aminopyrimidine product.

Regioselectivity in nucleophilic substitution reactions is controlled by the electronic properties of the pyrimidine ring. The 5-position is significantly more electrophilic than the 2- or 4-positions due to the direct influence of both nitrogen atoms. This inherent regioselectivity eliminates the need for protecting groups and enables selective functionalization even in polyhalogenated pyrimidine substrates.

Carbon-Oxygen Bond Formation Strategies

Carbon-oxygen bond formation through nucleophilic aromatic substitution of 5-bromopyrimidine provides access to 5-alkoxypyrimidine and 5-aryloxypyrimidine derivatives. Alcohols and phenols can serve as effective oxygen nucleophiles, although these reactions generally require more forcing conditions compared to amine nucleophiles due to the lower nucleophilicity of oxygen-based nucleophiles.

Simple alcohols, including methanol, ethanol, and higher alkyl alcohols, react with 5-bromopyrimidine in the presence of strong bases such as sodium hydride or potassium tert-butoxide. The reactions typically require temperatures of 100-150°C and extended reaction times to achieve complete conversion. Yields range from 60-80%, with primary alcohols generally providing higher yields than secondary or tertiary alcohols due to reduced steric hindrance.

Phenols demonstrate enhanced reactivity compared to aliphatic alcohols due to their increased acidity and the stabilization of the resulting phenoxide nucleophile. The reaction of 5-bromopyrimidine with various substituted phenols proceeds efficiently under palladium catalysis using systems such as Pd(OAc)₂ with Xantphos ligand in the presence of potassium carbonate. These conditions allow for the formation of 5-aryloxypyrimidines in yields of 70-85% at relatively moderate temperatures (80-100°C).

The development of copper-catalyzed carbon-oxygen bond formation has provided an alternative to palladium-based methods. Copper(I) catalysts, particularly CuI in combination with diamine ligands, effectively promote the coupling of 5-bromopyrimidine with alcohols and phenols under mild conditions. These reactions typically proceed at temperatures of 80-120°C and provide good to excellent yields of the desired ether products.

Mechanistic Considerations

The mechanism of nucleophilic aromatic substitution of 5-bromopyrimidine follows the classical addition-elimination pathway characteristic of electron-deficient aromatic systems. The initial step involves nucleophilic attack at the 5-carbon, leading to the formation of a negatively charged intermediate complex, often referred to as a Meisenheimer complex or σ-complex.

The electron-deficient nature of the pyrimidine ring provides crucial stabilization for this anionic intermediate through delocalization of the negative charge onto the nitrogen atoms. This stabilization is significantly enhanced by the presence of the two nitrogen heteroatoms in the ring, which can accommodate negative charge through resonance structures. The extent of stabilization directly correlates with the reaction rate, explaining why pyrimidine derivatives generally exhibit enhanced reactivity compared to simple benzene derivatives in nucleophilic aromatic substitution reactions.

The elimination of bromide ion represents the second step of the mechanism, regenerating the aromatic pyrimidine system. This step is typically fast for brominated pyrimidines due to the excellent leaving group ability of bromide. The overall reaction rate is generally controlled by the initial nucleophilic addition step, making the choice of nucleophile and reaction conditions critical for optimizing reaction efficiency.

Kinetic studies have revealed that the rate of nucleophilic aromatic substitution of 5-bromopyrimidine is significantly influenced by the nucleophilicity of the attacking species. Bromopyrimidines demonstrate approximately three-fold higher reactivity compared to their chloro analogs, while iodopyrimidines show only marginal improvements over bromopyrimidines. This reactivity order reflects the balance between leaving group ability and the stability of the intermediate complex.

Temperature effects play a significant role in determining reaction outcomes. Higher temperatures favor the addition-elimination mechanism by providing sufficient activation energy for nucleophilic attack and subsequent bromide elimination. However, excessive temperatures can lead to competing side reactions, including nucleophile decomposition and substrate degradation.

Solvent effects also significantly influence the mechanism and rate of nucleophilic aromatic substitution. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide optimal conditions by stabilizing charged intermediates while avoiding competitive hydrogen bonding with nucleophiles. The choice of solvent must be carefully balanced with the solubility requirements of both the substrate and nucleophile.

Cross-Coupling Reactions

Cross-coupling reactions represent one of the most powerful and versatile approaches for functionalizing 5-bromopyrimidine, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The bromine substituent at the 5-position provides an ideal electrophilic partner for various palladium-catalyzed cross-coupling transformations, including Suzuki-Miyaura, Sonogashira, and metallophotoredox coupling reactions.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction of 5-bromopyrimidine with boronic acids represents one of the most reliable and widely applicable methods for constructing 5-arylpyrimidine derivatives. This transformation tolerates a broad range of functional groups and provides access to structurally diverse products in excellent yields.

Aryl boronic acids demonstrate excellent reactivity in Suzuki-Miyaura coupling with 5-bromopyrimidine. The reaction typically employs Pd(PPh₃)₂Cl₂ as the catalyst in combination with sodium carbonate as the base and 1,4-dioxane as the solvent at 95°C. Under these conditions, a wide range of aryl boronic acids, including electron-rich, electron-neutral, and electron-poor derivatives, couple efficiently to provide 5-arylpyrimidines in yields of 80-95%.

The reaction demonstrates excellent functional group tolerance, accommodating substituents such as methoxy, trifluoromethyl, nitro, and halogen groups on the aryl boronic acid partner. Ortho-substituted aryl boronic acids also participate effectively in the coupling, although slightly elevated temperatures or extended reaction times may be required to achieve optimal conversion.

Heteroaryl boronic acids, including those derived from thiophenes, furans, pyridines, and pyrimidines, also serve as effective coupling partners. The successful coupling of 5-bromopyrimidine with 5-pyrimidylboronic acid, for example, provides access to symmetrical bipyrimidine derivatives in good yields. These heteroaryl-pyrimidine conjugates often exhibit enhanced biological activity and serve as valuable intermediates for pharmaceutical applications.

The mechanism of Suzuki-Miyaura coupling involves three key steps: oxidative addition of 5-bromopyrimidine to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, leading to enhanced reaction rates compared to electron-rich aryl halides.

The use of alternative catalyst systems has been explored to improve reaction efficiency and expand substrate scope. Pd₂(dba)₃ in combination with XPhos ligand provides enhanced reactivity for challenging substrates and allows for reduced catalyst loadings (1-3 mol%). Nickel-based catalyst systems, particularly Ni(COD)₂ with bathophenanthroline ligands, offer a cost-effective alternative to palladium catalysts and demonstrate good reactivity with 5-bromopyrimidine.

Recent advances in Suzuki-Miyaura coupling include the development of microwave-assisted protocols that significantly reduce reaction times. Under microwave irradiation, the coupling of 5-bromopyrimidine with aryl boronic acids can be completed in 30-60 minutes, compared to several hours required under conventional heating. These conditions also often provide improved yields and enhanced functional group tolerance.

Metallophotoredox Carbon-Nitrogen Cross-Coupling

Metallophotoredox catalysis represents an emerging and powerful approach for carbon-nitrogen bond formation between 5-bromopyrimidine and various nitrogen nucleophiles. This methodology combines the unique capabilities of photoredox catalysis with transition metal catalysis, enabling transformations that are difficult or impossible to achieve using conventional methods.

The metallophotoredox carbon-nitrogen cross-coupling of 5-bromopyrimidine with morpholine exemplifies the power of this approach. The reaction employs a dual catalyst system consisting of an iridium photoredox catalyst ([Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆) and a nickel catalyst (NiBr₂·dme) under blue LED irradiation. The transformation proceeds efficiently at 60°C in dimethylacetamide solvent, providing 4-(pyrimidin-5-yl)morpholine in 85% yield.

The mechanism of metallophotoredox carbon-nitrogen coupling involves the photoexcitation of the iridium catalyst, which then engages in single-electron transfer processes with the substrates. The photoredox catalyst generates reactive intermediates that can participate in bond-forming reactions with the nickel catalyst, enabling the formation of carbon-nitrogen bonds under mild conditions.

The proposed catalytic cycle begins with the photoexcitation of the iridium catalyst to generate a long-lived triplet excited state. This excited state can undergo oxidative quenching by 5-bromopyrimidine, generating an iridium(IV) species and a pyrimidine radical anion. Concurrently, the nickel(0) catalyst undergoes oxidative addition with 5-bromopyrimidine to form a nickel(II)-aryl complex.

Aliphatic amines, including primary and secondary systems, participate effectively in metallophotoredox coupling with 5-bromopyrimidine. The reaction demonstrates broad functional group tolerance and can accommodate various substituents on both the amine nucleophile and the pyrimidine substrate. Typical yields range from 70-90%, with reaction times of 12-24 hours under continuous LED irradiation.

The development of capsule reagent technology has significantly simplified the practical implementation of metallophotoredox coupling. Pre-formulated capsules containing the iridium photocatalyst, nickel catalyst, and base eliminate the need for careful weighing of small amounts of expensive catalysts and improve reaction reproducibility. Each capsule contains precisely measured amounts of NiBr₂(dme) (0.03 mmol), [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ (0.12 μmol), and DABCO (1.1 mmol), optimized for 0.6 mmol scale reactions.

Recent advances in metallophotoredox catalysis include the development of purely organic photoredox catalysts that can replace expensive iridium complexes. These organic photocatalysts demonstrate comparable reactivity to iridium systems while offering significant cost advantages and reduced environmental impact. However, they may require optimization of reaction conditions to achieve yields comparable to metal-based photocatalysts.

Catalyst Optimization Studies

Extensive catalyst optimization studies have been conducted to improve the efficiency, selectivity, and scope of cross-coupling reactions involving 5-bromopyrimidine. These investigations have led to the development of more active catalyst systems and the identification of optimal reaction conditions for specific transformations.

For Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand significantly influences reaction efficiency. Pd(PPh₃)₂Cl₂ provides reliable performance for most substrates, but more challenging coupling partners may require more active catalyst systems. The use of Pd₂(dba)₃ with electron-rich phosphine ligands such as XPhos or SPhos enables coupling under milder conditions and with reduced catalyst loadings.

Systematic studies of ligand effects have revealed that bulky, electron-rich phosphine ligands generally provide the best results for challenging Suzuki-Miyaura couplings. These ligands facilitate the oxidative addition step and prevent catalyst deactivation through the formation of inactive palladium clusters. The optimal ligand-to-palladium ratio is typically 2:1 for monodentate ligands or 1:1 for bidentate systems.

The development of nickel-catalyzed Suzuki-Miyaura coupling represents a significant advancement in terms of cost-effectiveness and sustainability. Nickel catalysts, particularly those based on Ni(COD)₂ with nitrogen-containing ligands such as bathophenanthroline, demonstrate good reactivity with 5-bromopyrimidine and various boronic acids. While nickel catalysts may require slightly more forcing conditions compared to palladium systems, they offer substantial cost savings and reduced environmental impact.

Base optimization studies have shown that the choice of base significantly affects both reaction rate and selectivity. Sodium carbonate and potassium carbonate provide good general reactivity, while stronger bases such as cesium carbonate or potassium phosphate may be required for challenging substrates. The base loading typically ranges from 2-4 equivalents, with higher loadings sometimes necessary for complete conversion.

For Sonogashira coupling, the optimization of palladium and copper catalyst systems has led to improved yields and reduced side reactions. The use of bulky phosphine ligands such as 2-(dicyclohexylphosphino)biphenyl enhances catalyst stability and enables copper-free reaction conditions. Temperature optimization studies have shown that reactions at 60-80°C provide the best balance between reaction rate and selectivity.

The development of alternative copper sources has improved the reliability of Sonogashira coupling. Copper(I) thiophene-2-carboxylate (CuTC) provides enhanced solubility in organic solvents compared to copper(I) iodide and often results in improved yields. The copper loading can typically be reduced to 5-10 mol% when using these alternative copper sources.

In metallophotoredox catalysis, the selection of appropriate photocatalyst and nickel catalyst combinations is critical for achieving optimal results. Iridium-based photocatalysts generally provide superior performance compared to ruthenium or organic photocatalysts due to their longer excited-state lifetimes and optimal redox potentials. The choice of nickel catalyst and ligand significantly influences the reaction outcome, with NiBr₂·dme and simple bipyridine ligands providing the best results for carbon-nitrogen coupling reactions.

Light source optimization has revealed that blue LEDs with wavelengths around 450-460 nm provide optimal performance for most iridium-based photocatalysts. The light intensity and distance from the reaction vessel must be carefully controlled to ensure adequate irradiation while avoiding overheating. Continuous stirring and temperature control are essential for maintaining consistent reaction conditions throughout the extended irradiation periods.

Electrophilic Substitution Chemistry

Despite the electron-deficient nature of the pyrimidine ring, which typically disfavors electrophilic aromatic substitution, 5-bromopyrimidine can participate in specialized electrophilic substitution reactions under carefully controlled conditions. These transformations typically require activation strategies such as Brønsted acid catalysis and proceed through unique mechanistic pathways that differ from conventional electrophilic aromatic substitution.

Brønsted Acid-Catalyzed Alkylation of Arenes

The Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine represents a novel synthetic approach that provides access to 4-arylpyrimidine derivatives through a unique mechanistic pathway. This transformation involves the protonation of 5-bromopyrimidine followed by its participation as an electrophile in Friedel-Crafts-type alkylation reactions.

The reaction typically employs trifluoromethanesulfonic acid (TfOH) as the Brønsted acid catalyst and proceeds at elevated temperatures of 100-150°C. Under these conditions, 5-bromopyrimidine undergoes protonation at one of the nitrogen atoms, creating a highly electrophilic pyrimidinium species that can react with electron-rich aromatic compounds.

The mechanism of Brønsted acid-catalyzed alkylation begins with the protonation of 5-bromopyrimidine at the nitrogen atom, which significantly increases the electrophilicity of the pyrimidine ring. This protonation activates the carbon centers adjacent to the protonated nitrogen, making them susceptible to nucleophilic attack by electron-rich arenes. The regioselectivity of the alkylation is controlled by the electronic properties of both the pyrimidine and arene components.

Arenes with electron-donating substituents such as methoxy, methyl, or hydroxyl groups demonstrate good reactivity in this transformation. The reaction typically proceeds with regioselectivity favoring substitution at the position para to the electron-donating group, consistent with the electrophilic aromatic substitution mechanism. Yields range from 40-70%, with the exact yield depending on the electronic nature of the arene substrate and the reaction conditions employed.

The substituent effects on the arene component significantly influence both the reaction rate and regioselectivity. Electron-donating groups such as methoxy and hydroxyl activate the aromatic ring toward electrophilic attack and direct substitution to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and may prevent the alkylation reaction entirely.

Phenols represent particularly reactive substrates in Brønsted acid-catalyzed alkylation with 5-bromopyrimidine. The hydroxyl group activates the aromatic ring toward electrophilic attack and also provides additional coordination sites for the acid catalyst. The reaction of 5-bromopyrimidine with various substituted phenols under acid catalysis provides access to 4-(hydroxyphenyl)pyrimidine derivatives that serve as valuable intermediates for pharmaceutical applications.

Temperature effects play a crucial role in determining the success of Brønsted acid-catalyzed alkylation reactions. Temperatures below 100°C typically result in incomplete conversion and extended reaction times, while temperatures above 180°C can lead to decomposition of both the substrate and products. The optimal temperature range of 120-150°C provides the best balance between reaction rate and selectivity.

Solvent effects also significantly influence the outcome of these reactions. Neat conditions or the use of non-coordinating solvents such as dichloromethane or chlorobenzene generally provide the best results. Coordinating solvents can compete with the pyrimidine for protonation by the acid catalyst, reducing the concentration of the active electrophilic species.

Oxidative Re-aromatization Strategies

The oxidative re-aromatization step is crucial for the success of electrophilic substitution reactions involving 5-bromopyrimidine, as the initial electrophilic attack typically generates non-aromatic dihydropyrimidine intermediates that require oxidation to restore the aromatic pyrimidine system.

The mechanism of dihydropyrimidine formation involves the initial electrophilic attack of the protonated pyrimidine at the arene substrate, followed by nucleophilic attack of the arene at the pyrimidine ring. This process generates a dihydropyrimidine intermediate that lacks the aromatic stabilization of the starting material. The restoration of aromaticity requires the removal of two hydrogen atoms, typically accomplished through oxidative processes.

Several oxidative re-aromatization strategies have been developed for pyrimidine systems. Air oxidation represents the simplest approach and often occurs spontaneously under the reaction conditions. The mechanism involves the reaction of the dihydropyrimidine with atmospheric oxygen, generating hydrogen peroxide as a byproduct. While convenient, air oxidation may be slow and incomplete for some substrates.

Chemical oxidants such as potassium ferricyanide, dichlorodicyanoquinone (DDQ), and manganese dioxide have been employed for oxidative re-aromatization of dihydropyrimidine intermediates. Potassium ferricyanide in aqueous solution provides particularly effective oxidation conditions and allows for the clean conversion of dihydropyrimidine intermediates to the corresponding aromatic pyrimidines in high yields.

The choice of oxidation conditions significantly influences the overall efficiency of the electrophilic substitution process. Mild oxidation conditions favor the preservation of sensitive functional groups but may require extended reaction times for complete conversion. More vigorous oxidation conditions provide faster conversion but may lead to overoxidation or degradation of the desired products.

DDQ represents one of the most commonly used oxidants for pyrimidine re-aromatization. The reaction typically proceeds smoothly in polar solvents such as acetonitrile or dichloromethane at room temperature to 60°C. The mechanism involves a two-electron oxidation process that efficiently converts dihydropyrimidines to their aromatic counterparts.

Manganese dioxide provides an alternative oxidation strategy that is particularly effective for sensitive substrates. The heterogeneous nature of manganese dioxide allows for easy separation of the oxidant from the product, simplifying purification procedures. The reaction typically requires heating to 80-100°C for complete conversion.

Electrochemical oxidation has also been explored as an alternative re-aromatization strategy. This approach offers precise control over the oxidation potential and can be particularly valuable for substrates that are sensitive to chemical oxidants. However, the requirement for specialized electrochemical equipment limits the widespread adoption of this approach.

The optimization of re-aromatization conditions often requires balancing reaction efficiency with functional group tolerance. Substrates containing sensitive functionalities may require mild oxidation conditions, even at the expense of longer reaction times or reduced yields. Conversely, robust substrates can benefit from more vigorous oxidation conditions that provide complete conversion in shorter timeframes.

Functional Group Interconversion

Functional group interconversion reactions of 5-bromopyrimidine provide access to diverse pyrimidine derivatives through the selective transformation of the bromine substituent. These reactions are particularly valuable for introducing functional groups that cannot be easily installed through direct cross-coupling or nucleophilic substitution approaches.

Conversion to 5-Hydroxypyrimidine Derivatives

The conversion of 5-bromopyrimidine to 5-hydroxypyrimidine derivatives represents one of the most important functional group interconversion reactions, providing access to compounds that serve as key intermediates in pharmaceutical synthesis. This transformation can be accomplished through several different approaches, each with distinct advantages and limitations.

Hydrolysis under basic conditions represents the most straightforward approach to 5-hydroxypyrimidine synthesis. The reaction typically employs sodium hydroxide or potassium hydroxide in aqueous methanol at elevated temperatures (150-200°C). Under these conditions, 5-bromopyrimidine undergoes nucleophilic substitution by hydroxide ion, followed by protonation to afford 5-hydroxypyrimidine in yields of 70-85%.

The mechanism of basic hydrolysis follows the classic addition-elimination pathway characteristic of nucleophilic aromatic substitution. The hydroxide ion attacks the 5-carbon of the pyrimidine ring, forming a tetrahedral intermediate that subsequently eliminates bromide ion to generate the hydroxylated product. The electron-deficient nature of the pyrimidine ring facilitates this transformation by stabilizing the anionic intermediate through resonance delocalization.

The reaction kinetics of basic hydrolysis are significantly influenced by temperature and base concentration. Higher temperatures accelerate the reaction rate but may also promote competing side reactions such as ring decomposition or polymerization. The optimal base concentration typically ranges from 2-5 equivalents, with higher concentrations sometimes leading to reduced selectivity.

Alternative hydrolysis conditions have been developed to improve reaction efficiency and minimize side reactions. The use of alkali metal methoxides such as sodium methoxide in methanol provides enhanced nucleophilicity compared to hydroxide ion and often results in improved yields. The reaction typically requires the presence of catalytic amounts of sulfur or sulfur-containing compounds to achieve optimal conversion.

The role of sulfur catalysts in the hydrolysis process has been the subject of extensive mechanistic studies. Elemental sulfur is believed to facilitate the nucleophilic substitution by coordinating to the pyrimidine ring and activating the carbon-bromine bond toward nucleophilic attack. The sulfur catalyst also helps prevent competing side reactions such as methoxide addition at other positions on the pyrimidine ring.

More sophisticated hydrolysis protocols involve the use of specialized bases and catalyst systems. For example, the hydrolysis of 2-tert-butyl-5-bromopyrimidine using sodium methoxide in the presence of elemental sulfur as a catalyst provides 2-tert-butyl-5-hydroxypyrimidine in excellent yield. The sulfur catalyst facilitates the hydrolysis process and minimizes competing side reactions such as methoxide substitution.

Alternative catalyst systems for hydrolysis include N-oxides and disulfides, which demonstrate similar activity to elemental sulfur. 2-Picoline-N-oxide and di-n-butyl disulfide have been successfully employed as catalysts for the hydrolysis of various 5-bromopyrimidine derivatives. These catalysts offer advantages in terms of handling and solubility compared to elemental sulfur.

The scope of basic hydrolysis extends to various substituted 5-bromopyrimidine derivatives. Electron-donating substituents on the pyrimidine ring generally accelerate the hydrolysis reaction by increasing the nucleophilicity of the hydroxide attack. Conversely, additional electron-withdrawing groups may slow the reaction by further destabilizing the anionic intermediate.

Halogen Exchange Methodologies

Halogen exchange reactions provide an efficient means of converting 5-bromopyrimidine to other halogenated pyrimidine derivatives, including chloro, iodo, and fluoro analogs. These transformations are particularly valuable for accessing compounds with different reactivity profiles or for introducing specific halogen substituents required for subsequent synthetic transformations.

Metal-halogen exchange reactions represent the most versatile approach to halogen substitution. The treatment of 5-bromopyrimidine with n-butyllithium at low temperatures (-78°C) generates 5-lithiopyrimidine, which can be trapped with various electrophiles to introduce different functional groups. This approach provides access to 5-iodopyrimidine through treatment with iodine, or 5-chloropyrimidine through reaction with hexachloroethane.

The mechanism of lithium-halogen exchange involves the nucleophilic attack of the organolithium reagent at the carbon-bromine bond, leading to the formation of a new carbon-lithium bond and the elimination of lithium bromide. The reaction is driven by the greater stability of the lithium-bromine bond compared to the carbon-bromine bond. The highly nucleophilic and basic nature of the resulting organolithium intermediate requires careful control of reaction conditions to prevent side reactions.

The lithium-halogen exchange process requires careful control of reaction temperature to prevent decomposition of the organolithium intermediate. Temperatures above -80°C typically lead to degradation products and reduced yields. The reaction must also be conducted under anhydrous conditions using rigorously dried solvents and an inert atmosphere to prevent hydrolysis or other side reactions.

The scope of electrophiles that can be used to trap the 5-lithiopyrimidine intermediate is quite broad. Common electrophiles include halogens (I₂, Br₂, C₂Cl₆), carbonyl compounds (aldehydes, ketones, CO₂), and various other electrophilic reagents. The choice of electrophile determines the final functional group introduced at the 5-position.

Direct halogen exchange reactions using metal halide salts provide an alternative approach that avoids the use of organolithium reagents. The treatment of 5-bromopyrimidine with copper(I) iodide under thermal conditions can effect bromine-iodine exchange, although this approach typically requires elevated temperatures and extended reaction times. Similarly, fluorine substitution can be achieved using metal fluoride salts such as potassium fluoride in polar aprotic solvents.

The mechanism of direct halogen exchange involves the coordination of the metal halide to the pyrimidine ring, followed by nucleophilic attack of the halide ion at the carbon-bromine bond. The driving force for the reaction is typically the formation of a more stable metal-bromine bond compared to the original metal-halogen bond. The reaction rates are generally slower than those observed for lithium-halogen exchange.

Nucleophilic halogen exchange using tetraalkylammonium halide salts offers another convenient approach to halogen substitution. These reactions typically employ phase-transfer catalysis conditions and provide good yields of the desired halogenated products. The choice of halide salt and reaction conditions significantly influences the outcome, with iodide salts generally providing the highest reactivity.

The development of modern halogenation reagents has expanded the scope of halogen exchange reactions. N-halosuccinimides, for example, can be used to introduce chlorine, bromine, or iodine substituents under mild conditions. These reagents are particularly useful for halogen exchange reactions that require high functional group tolerance.

The reaction of 5-bromopyrimidine with N-bromosuccinimide (NBS) under radical conditions can effect bromine exchange, although this approach may lead to multiple substitution products. The use of N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) provides access to the corresponding chloro and iodo derivatives.

The reaction of 5-bromopyrimidine with sodium monobromoisocyanurate (SMBI) in ionic liquid media represents a modern approach to halogen exchange that offers enhanced reactivity and improved environmental compatibility. This methodology provides efficient access to various halogenated pyrimidine derivatives under mild conditions with excellent yields.

Ionic liquids serve as both solvent and activating medium for these halogenation reactions. The ionic environment stabilizes charged intermediates and facilitates the halogen exchange process. Additionally, the ionic liquid can be recovered and reused, making this approach environmentally sustainable.

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (58.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (54.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant